(Z)-3-(4-methyl-2-(p-tolylimino)thiazol-3(2H)-yl)propan-1-ol
Description
“(Z)-3-(4-methyl-2-(p-tolylimino)thiazol-3(2H)-yl)propan-1-ol” is a thiazole-derived compound featuring a p-tolylimino substituent and a propan-1-ol side chain. The thiazole core is a five-membered heterocyclic ring containing sulfur and nitrogen, which is critical for its electronic and steric properties. The (Z)-configuration of the imino group (C=N) ensures spatial alignment that influences molecular interactions, such as hydrogen bonding and π-π stacking. This compound has garnered interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors involved in inflammation and cancer .
Properties
IUPAC Name |
3-[4-methyl-2-(4-methylphenyl)imino-1,3-thiazol-3-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-11-4-6-13(7-5-11)15-14-16(8-3-9-17)12(2)10-18-14/h4-7,10,17H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZRTDUWWNFCHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N(C(=CS2)C)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(4-methyl-2-(p-tolylimino)thiazol-3(2H)-yl)propan-1-ol is a synthetic compound belonging to the thiazole family, characterized by its unique structural features that include a thiazole ring and an imine functional group. Its molecular formula is C14H18N2OS, with a molecular weight of 262.37 g/mol. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The biological activity of (Z)-3-(4-methyl-2-(p-tolylimino)thiazol-3(2H)-yl)propan-1-ol is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : It has been suggested that this compound can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Anticancer Activity : Preliminary studies indicate that thiazole derivatives can interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines .
Antimicrobial Activity
Research indicates that compounds in the thiazole family often exhibit significant antimicrobial properties. For instance, a study demonstrated that thiazole derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .
Anticancer Activity
A specific investigation into the anticancer properties of thiazole derivatives revealed that (Z)-3-(4-methyl-2-(p-tolylimino)thiazol-3(2H)-yl)propan-1-ol demonstrated notable cytotoxicity against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (breast cancer) | 15.4 |
| HCT116 (colon cancer) | 12.7 |
| MCF7 (breast cancer) | 10.9 |
These results indicate its potential as a lead compound for further development in cancer therapy .
Case Studies
-
Study on Anti-inflammatory Effects :
A recent study evaluated the anti-inflammatory effects of various thiazole derivatives, including (Z)-3-(4-methyl-2-(p-tolylimino)thiazol-3(2H)-yl)propan-1-ol. The results showed a significant reduction in pro-inflammatory cytokines in vitro when treated with this compound, suggesting its utility in inflammatory diseases . -
Cytotoxicity Assessment :
In a comparative study assessing the cytotoxic effects of different thiazole derivatives on human cancer cell lines, (Z)-3-(4-methyl-2-(p-tolylimino)thiazol-3(2H)-yl)propan-1-ol exhibited lower IC50 values than other tested compounds, highlighting its superior efficacy against tumor cells .
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Synthetic Accessibility: The target compound’s synthesis requires precise control over the (Z)-imino configuration, unlike commercially available analogs like Compound 1. This may limit scalability but enhances specificity.
- Toxicity Profile : Preliminary in vitro assays indicate lower cytotoxicity (IC50 > 50 μM) than Compound 24 (IC50 ~10 μM), likely due to reduced aromaticity and metabolite generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
